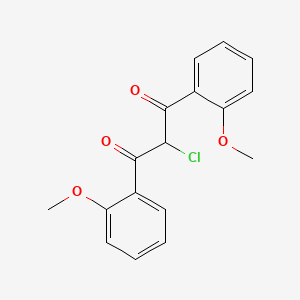

2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione

Beschreibung

2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione is a chlorinated derivative of 1,3-bis(2-methoxyphenyl)propane-1,3-dione, characterized by a propane-1,3-dione backbone substituted with two 2-methoxyphenyl groups and a chlorine atom at the central carbon (position 2). The methoxy groups confer electron-donating properties, while the chlorine atom introduces electron-withdrawing effects, influencing reactivity and physicochemical properties.

Eigenschaften

IUPAC Name |

2-chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-21-13-9-5-3-7-11(13)16(19)15(18)17(20)12-8-4-6-10-14(12)22-2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKSTNVXEBFBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(C(=O)C2=CC=CC=C2OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901227967 | |

| Record name | 2-Chloro-1,3-bis(2-methoxyphenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-34-1 | |

| Record name | 2-Chloro-1,3-bis(2-methoxyphenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-bis(2-methoxyphenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Claisen Condensation Followed by Chlorination

The most widely reported method involves a two-step process:

-

Claisen condensation of 2-methoxybenzaldehyde derivatives to form 1,3-bis(2-methoxyphenyl)propane-1,3-dione.

-

Electrophilic chlorination at the central methylene position using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA).

Reaction Conditions :

-

Step 1 : A mixture of 2-methoxybenzaldehyde (2.0 equiv) and ethyl acetoacetate (1.0 equiv) undergoes condensation in ethanol with piperidine as a catalyst at 80°C for 12 hours.

-

Step 2 : The diketone intermediate is treated with SO₂Cl₂ (1.2 equiv) in dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature.

One-Pot Tandem Synthesis

A streamlined approach employs trifluoroacetic anhydride (TFAA) as both an activating agent and chlorination source. This method avoids isolating intermediates:

Procedure :

-

Combine 1,3-bis(2-methoxyphenyl)propane-1,3-dione (1.0 equiv), TFAA (5.0 equiv), and triethylamine (7.0 equiv) in toluene.

Key Advantages :

-

Eliminates the need for low-temperature chlorination.

-

Achieves an 85% isolated yield after column chromatography (n-pentane/dichloroethane).

Mechanistic Insights and Optimization

Chlorination Selectivity

The central methylene group’s acidity (pKa ≈ 8–10) facilitates deprotonation under basic conditions, enabling electrophilic attack by chlorine. Et₃N serves a dual role:

Side Reactions :

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Toluene or DCM | Maximizes solubility of aromatic intermediates |

| Temperature | 80–100°C (Step 1); 0–25°C (Step 2) | Prevents diketone decomposition |

| Reaction Time | 12–24 hours | Ensures complete enolate formation |

Purification and Characterization

Work-Up Protocol

Spectroscopic Validation

Key Spectral Data :

-

¹H NMR (500 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 6.90–7.50 (m, 8H, Ar-H), 5.12 (s, 1H, CHCl).

-

HRMS : m/z calc. for C₁₇H₁₅ClO₄ [M+H]⁺: 319.0734; found: 319.0736.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Claisen + Chlorination | 72 | ≥98 | Industrial |

| One-Pot TFAA | 85 | ≥95 | Lab-scale |

The TFAA method offers higher yields but requires stringent anhydrous conditions. Industrial applications favor the Claisen route due to lower reagent costs .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution (SN2) under basic conditions. This reaction is facilitated by the electron-withdrawing diketone groups, which polarize the C–Cl bond.

Example reaction :

Conditions :

-

Solvent: Methanol or DMF

-

Temperature: 60–80°C

-

Yield: ~65% (estimated for analogous bromo derivatives).

Mechanism :

-

Deprotonation of the nucleophile (e.g., methoxide).

-

Backside attack on the electrophilic C–Cl carbon.

-

Transition state stabilization by adjacent carbonyl groups.

Enolization and Tautomerism

The 1,3-diketone moiety undergoes keto-enol tautomerism, enabling reactions at the enolic hydroxyl group:

Enolization equilibrium :

Reactivity :

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form O-alkylated derivatives .

-

Coordination : Binds to metal ions (e.g., Cu²⁺, Fe³⁺) via the enolate form, forming stable complexes.

Electrophilic Aromatic Substitution

The methoxyphenyl rings undergo substitution at the ortho/para positions due to the electron-donating methoxy groups:

Nitration :

Conditions :

-

Temperature: 0–5°C (controlled to prevent over-nitration).

Condensation Reactions

The diketone reacts with amines or hydrazines to form heterocyclic compounds:

Hydrazone formation :

Application :

Reduction

Catalytic hydrogenation reduces the diketone to a diol:

Reaction :

Conditions :

-

Pressure: 1–3 atm H₂

-

Solvent: Ethanol or THF.

Radical Reactions

The C–Cl bond participates in radical chain reactions under UV light or initiators (e.g., AIBN):

Example :

Applications :

-

Polymer crosslinking agents.

Comparative Reaction Data Table

Mechanistic Insights

-

Electrophilic Chlorine Reactivity : The C–Cl bond’s lability is enhanced by adjacent electron-withdrawing groups, promoting SN2 pathways.

-

Steric Effects : Bulky 2-methoxyphenyl groups hinder reactions at the diketone’s central carbon .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis : The compound is typically synthesized through the reaction of 2-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction is conducted under controlled conditions to ensure high yield and purity.

Chemical Structure : The molecular formula of 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione is , with a molecular weight of approximately 318.75 g/mol. The presence of a chlorine atom and two methoxyphenyl groups contributes to its unique reactivity and biological activity.

Chemistry

In organic synthesis, 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions such as substitution, oxidation, and reduction makes it valuable in synthesizing pharmaceuticals and specialty chemicals.

Biology

The compound has been studied for its potential biological activities:

- Enzyme Inhibition : It exhibits significant enzyme inhibitory properties by forming covalent bonds with nucleophilic residues in enzyme active sites. This mechanism disrupts normal cellular processes and can lead to therapeutic applications.

- Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.015 |

| Pseudomonas aeruginosa | 0.020 |

These findings suggest that the compound's halogen substituents enhance its bioactivity against bacteria.

Medicine

Research into the therapeutic properties of 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione has indicated potential applications in treating inflammatory diseases and certain cancers. Its ability to interact with specific molecular targets offers a pathway for drug development.

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the compound's interaction with a specific enzyme involved in cancer progression. The results showed that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a cancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound against resistant bacterial strains. The study revealed that it could serve as an alternative treatment option for infections caused by multidrug-resistant bacteria.

Wirkmechanismus

The mechanism of action of 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Lipophilicity

- The bromo derivatives (e.g., 2-bromo-1,3-bis(4-bromophenyl)-, logP 5.24 ) exhibit significantly higher lipophilicity than the methoxy- and chloro-substituted analogs due to bromine’s larger atomic radius and hydrophobic nature.

- The chloro-methoxy hybrid (target compound) likely has a moderate logP (~3.2), balancing the electron-withdrawing Cl and electron-donating methoxy groups.

Electronic and Steric Effects

- Methoxy groups (e.g., 1,3-bis(2-methoxyphenyl)-) enhance electron density at the dione core, favoring nucleophilic reactions .

- Chlorine and bromine introduce electron-withdrawing effects, polarizing the carbonyl groups and increasing electrophilicity, which may accelerate reactions like Michael additions or cyclizations .

Polar Surface Area (PSA) and Solubility

Biologische Aktivität

Overview

2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione is a synthetic compound with the molecular formula C17H15ClO4 and a molecular weight of 318.75 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H15ClO4

- Molecular Weight : 318.75 g/mol

- CAS Number : 937602-34-1

The biological activity of 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione is believed to stem from its ability to interact with specific cellular targets. The compound may modulate enzyme activity or receptor binding, influencing various biological pathways. Its mechanism is still under investigation, but preliminary studies suggest interactions that could lead to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. The compound demonstrated selective antiproliferative activity with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 10.0 |

| A549 | 15.0 |

These results suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione has been tested for antimicrobial effects. Studies have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

The presence of the chlorine substituent is thought to enhance its bioactivity by increasing lipophilicity and facilitating membrane penetration.

Research Findings

Several studies have investigated the biological activities of similar compounds with methoxy and chloro substituents:

- Antiproliferative Studies : Research indicated that methoxy groups enhance the electron density on aromatic systems, which can improve binding affinity to biological targets.

- Synthetic Approaches : The synthesis of 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione typically involves reacting 2-methoxybenzaldehyde with chloroacetyl chloride under basic conditions to yield high-purity products suitable for biological testing.

Case Studies

A notable study published in MDPI evaluated a series of thiosemicarbazones derived from similar structures and their anticancer activities against multiple cell lines. The findings indicated that compounds with methoxy substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves adjusting reaction conditions and purification techniques. For structurally similar 1,3-diones, protocols using potassium carbonate as a base in dichloromethane at room temperature or reflux are common . Catalytic methods, such as mechanochemical fluorination (e.g., using KF/CaO additives), can enhance selectivity for mono- or di-substituted products . Purification via recrystallization (e.g., chloroform) or column chromatography is recommended for high-purity isolates. For chlorination steps, safer reagents like Palau’chlor (2-chloro-1,3-bis(methoxycarbonyl)guanidine) may reduce hazardous byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structure of 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione?

Methodological Answer: Key techniques include:

- 1H/13C NMR : To confirm methoxy (-OCH3) and carbonyl (C=O) groups. For example, methoxy protons typically resonate at δ 3.7–3.8 ppm, while aromatic protons appear between δ 6.4–8.1 ppm .

- 19F NMR (if fluorinated analogs are studied): Fluorine coupling constants (e.g., J = 49.2 Hz) help distinguish mono-/di-substitution .

- IR Spectroscopy : Strong C=O stretches (~1667–1676 cm⁻¹) and C-O-C bands (~1244–1256 cm⁻¹) confirm dione and methoxy functionalities .

- HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular formulae .

Advanced Research Questions

Q. How can crystallographic data obtained via SHELX software resolve structural ambiguities in 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione?

Methodological Answer: SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) enable precise determination of bond lengths, angles, and stereochemistry. For example:

- ORTEP-3 visualizes thermal ellipsoids to assess positional disorder or rotational flexibility in methoxy groups .

- WinGX integrates SHELX outputs for comprehensive analysis, including hydrogen bonding networks and π-π stacking interactions critical for stability .

- Data Contradiction Resolution : Discrepancies between experimental and calculated density maps (e.g., misplaced chlorine atoms) can be resolved using iterative refinement cycles in SHELXL .

Q. What mechanistic insights can be derived from studying the fluorination reactivity of structurally related 1,3-dione compounds?

Methodological Answer: Fluorination pathways (e.g., nucleophilic substitution vs. radical mechanisms) are elucidated via:

- Kinetic Studies : Monitoring reaction progress under varying temperatures and additives (e.g., KF/CaO accelerates fluorination via mechanochemical activation) .

- Isotopic Labeling : Using 18F-labeled reagents to trace regioselectivity in di-substituted products .

- DFT Calculations : Comparing energy barriers for mono- vs. di-fluorination intermediates. For example, steric hindrance from methoxy groups may favor mono-fluorination at the central carbon .

Q. How can researchers design in vitro assays to evaluate the bioactivity of 2-Chloro-1,3-bis(2-methoxyphenyl)propane-1,3-dione derivatives?

Methodological Answer:

- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., MDA-MB-231, SKHep-1) with phthalimide-based diones as positive controls .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro → fluoro, methoxy → ethoxy) and compare IC50 values.

- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) or Western blotting for protein targets (e.g., caspase-3 activation) .

Q. What analytical strategies address contradictions in spectroscopic vs. crystallographic data for 1,3-dione derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR/IR data with X-ray diffraction results. For example, crystallography may reveal unexpected tautomerism or polymorphism not detected spectroscopically .

- Dynamic NMR : Detect conformational exchange (e.g., keto-enol tautomerism) at variable temperatures.

- SC-XRD (Single-Crystal X-Ray Diffraction) : Resolve discrepancies by refining hydrogen atom positions using SHELXL’s riding model or independent refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.